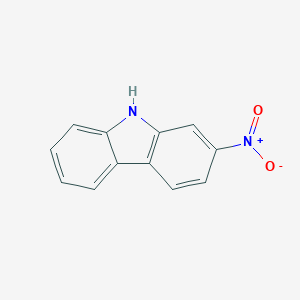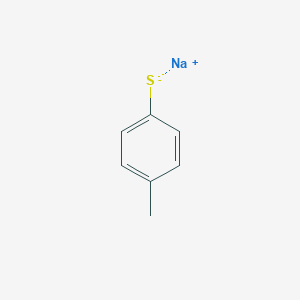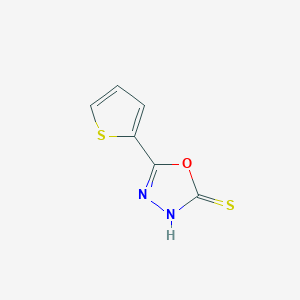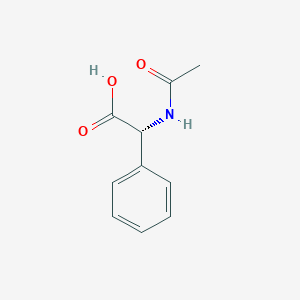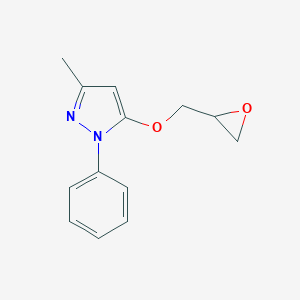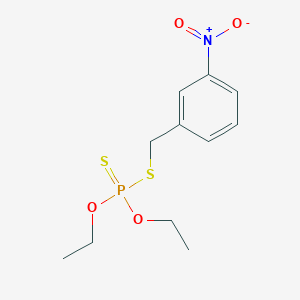
Phosphorodithioic acid, O,O-diethyl S-m-nitrobenzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodithioic acid, O,O-diethyl S-m-nitrobenzyl ester, commonly known as Paraoxon, is a highly toxic organophosphate compound. It is a potent cholinesterase inhibitor that has been widely used in scientific research to study the mechanism of action of acetylcholinesterase and butyrylcholinesterase.
Mecanismo De Acción
Paraoxon acts as a cholinesterase inhibitor by binding irreversibly to the active site of acetylcholinesterase and butyrylcholinesterase. This results in the accumulation of acetylcholine and other neurotransmitters in the synaptic cleft, leading to overstimulation of the nervous system.
Efectos Bioquímicos Y Fisiológicos
Paraoxon exposure can lead to a range of biochemical and physiological effects, including respiratory distress, convulsions, and death. It can also cause long-term neurological damage, such as cognitive impairment, memory loss, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Paraoxon in lab experiments is its potency as a cholinesterase inhibitor, which allows for the precise study of the enzyme's mechanism of action. However, its high toxicity also poses a significant risk to researchers and requires careful handling and disposal.
Direcciones Futuras
Future research on Paraoxon could focus on developing safer and more effective cholinesterase inhibitors for use in the treatment of neurological disorders such as Alzheimer's disease. Other areas of investigation could include the development of new methods for detecting and monitoring Paraoxon exposure in the environment and in human populations.
Métodos De Síntesis
Paraoxon is synthesized by the reaction of diethyl phosphorochloridate with m-nitrobenzyl alcohol in the presence of a base. The resulting product is then treated with sodium sulfide to form the corresponding dithiophosphate ester.
Aplicaciones Científicas De Investigación
Paraoxon has been widely used in scientific research to study the mechanism of action of acetylcholinesterase and butyrylcholinesterase. It has also been used to investigate the structure and function of these enzymes and their role in the nervous system.
Propiedades
Número CAS |
13286-40-3 |
|---|---|
Nombre del producto |
Phosphorodithioic acid, O,O-diethyl S-m-nitrobenzyl ester |
Fórmula molecular |
C11H16NO4PS2 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
diethoxy-[(3-nitrophenyl)methylsulfanyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16NO4PS2/c1-3-15-17(18,16-4-2)19-9-10-6-5-7-11(8-10)12(13)14/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
MIFPMXSEMTYMRE-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)SCC1=CC(=CC=C1)[N+](=O)[O-] |
SMILES canónico |
CCOP(=S)(OCC)SCC1=CC(=CC=C1)[N+](=O)[O-] |
Otros números CAS |
13286-40-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



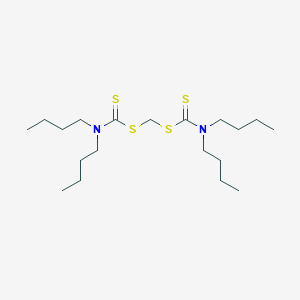
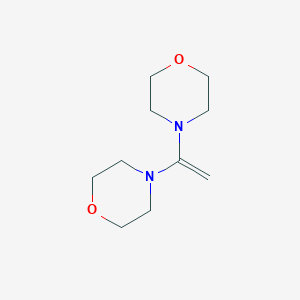
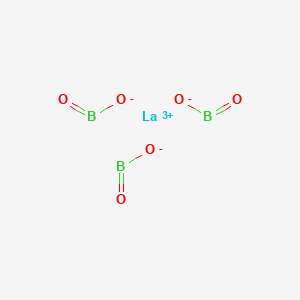
![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)
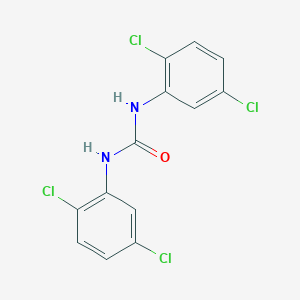
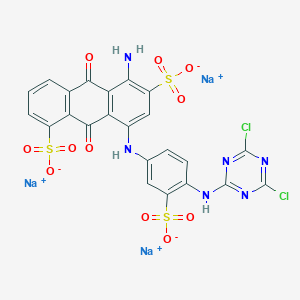

![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)
